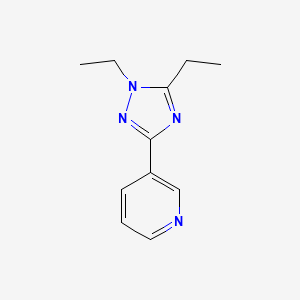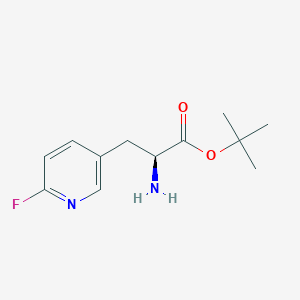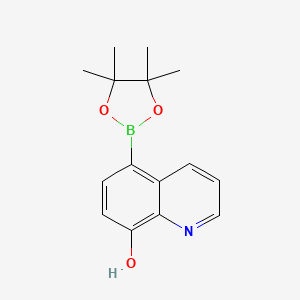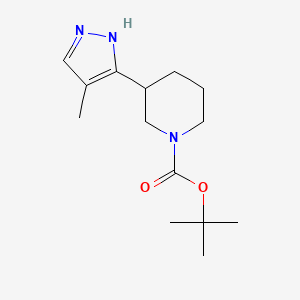
2-(1-Chloroethyl)-3,5-dimethylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Chloroethyl)-3,5-dimethylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are aromatic heterocyclic compounds characterized by a six-membered ring containing one nitrogen atom. This particular compound is notable for its chloroethyl and dimethyl substituents, which can significantly influence its chemical behavior and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chloroethyl)-3,5-dimethylpyridine typically involves the chlorination of 3,5-dimethylpyridine followed by the introduction of the chloroethyl group. One common method involves the reaction of 3,5-dimethylpyridine with acetaldehyde and hydrochloric acid under controlled conditions to introduce the chloroethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving precise control of reaction conditions such as temperature, pressure, and the concentration of reactants.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Chloroethyl)-3,5-dimethylpyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chloroethyl group can be a site for nucleophilic substitution, where nucleophiles replace the chlorine atom.
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include hydroxide ions, amines, and thiols. Reactions are typically carried out in polar solvents like water or alcohols.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are used. These reactions often require catalysts like iron or aluminum chloride.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Nucleophilic Substitution: Products include 2-(1-Hydroxyethyl)-3,5-dimethylpyridine or 2-(1-Aminoethyl)-3,5-dimethylpyridine.
Electrophilic Aromatic Substitution: Products include nitro, sulfo, or halogenated derivatives of the original compound.
Oxidation and Reduction: Products vary depending on the specific conditions but can include alcohols, ketones, or fully reduced hydrocarbons.
Wissenschaftliche Forschungsanwendungen
2-(1-Chloroethyl)-3,5-dimethylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving the modification of biological molecules or as a precursor in the synthesis of biologically active compounds.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(1-Chloroethyl)-3,5-dimethylpyridine involves its interaction with various molecular targets. The chloroethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the modification of proteins, nucleic acids, or other cellular components, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-Chloroethyl)pyridine: Lacks the dimethyl groups, which can affect its reactivity and applications.
3,5-Dimethylpyridine: Lacks the chloroethyl group, making it less reactive in nucleophilic substitution reactions.
2-(1-Bromoethyl)-3,5-dimethylpyridine: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and the types of reactions it undergoes.
Uniqueness
2-(1-Chloroethyl)-3,5-dimethylpyridine is unique due to the presence of both the chloroethyl and dimethyl groups. This combination of substituents provides a distinct set of chemical properties and reactivity patterns, making it valuable in various applications.
Eigenschaften
Molekularformel |
C9H12ClN |
|---|---|
Molekulargewicht |
169.65 g/mol |
IUPAC-Name |
2-(1-chloroethyl)-3,5-dimethylpyridine |
InChI |
InChI=1S/C9H12ClN/c1-6-4-7(2)9(8(3)10)11-5-6/h4-5,8H,1-3H3 |
InChI-Schlüssel |
RVLGHNWWURUKCE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(N=C1)C(C)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


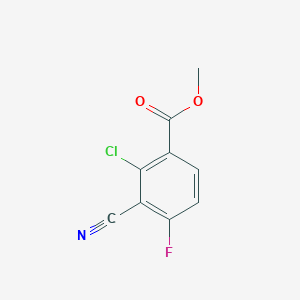
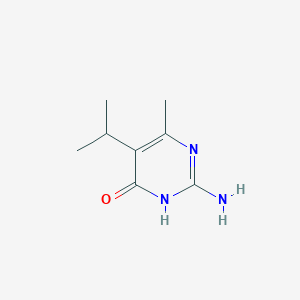
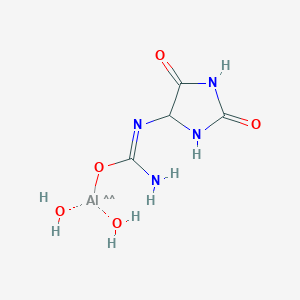
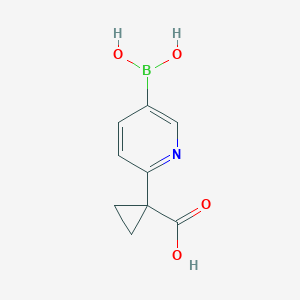
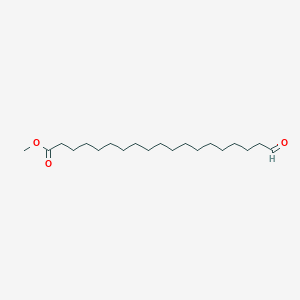
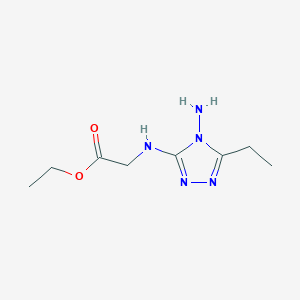
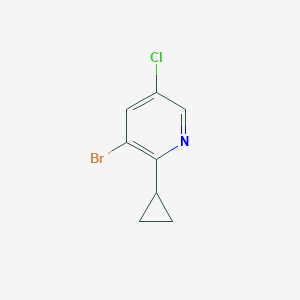

![2H-pyrimido[1,2-a]pyrimidin-2-one](/img/structure/B13121266.png)
